1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene
Description
1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene (CAS: on request; molecular formula: C₈H₄BrF₅O; molecular weight: 291.02 g/mol) is a brominated aromatic compound featuring a pentafluorinated benzene ring substituted with a 2-bromoethoxy group . This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate in nucleophilic substitution reactions. The electron-withdrawing pentafluorophenyl group enhances the leaving group ability of the bromine atom, while the ethoxy chain may improve solubility in polar aprotic solvents compared to non-alkoxy analogs .
Properties
IUPAC Name |
1-(2-bromoethoxy)-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-1-2-15-8-6(13)4(11)3(10)5(12)7(8)14/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKOVQHPLXTXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294545 | |
| Record name | 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6669-01-8 | |
| Record name | NSC97011 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene typically involves the reaction of pentafluorobenzene with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the bromoethoxy group on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of pentafluorobenzaldehyde or pentafluorobenzoic acid.
Reduction: Formation of 1-(2-Ethoxy)-2,3,4,5,6-pentafluorobenzene.
Scientific Research Applications
1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in the design of novel pharmaceuticals and bioactive compounds.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene involves its interaction with various molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. The fluorine atoms on the benzene ring can influence the compound’s electronic properties, affecting its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Research Findings and Industrial Relevance
- Green Chemistry : The shift toward less toxic fluorinated agents, such as this compound, aligns with efforts to replace hazardous reagents like cyanides in synthetic pathways .
- Catalysis : Fluorinated bromo compounds are explored as catalysts in acid-driven reactions. For example, 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₉HF₁₁O₄S₂) demonstrates strong Brønsted acidity (pKa = 1.5) for acylations .
Biological Activity
1-(2-Bromoethoxy)-2,3,4,5,6-pentafluorobenzene is a fluorinated aromatic compound with diverse applications in medicinal chemistry and materials science. Its unique structure, characterized by a pentafluorobenzene moiety and a bromoethoxy substituent, suggests potential biological activities that merit detailed investigation.
- Chemical Name : this compound
- CAS Number : 6669-01-8
- Molecular Formula : CHBrFO
- Molecular Weight : 291.015 g/mol
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its interactions with biological systems.
Quorum Sensing Inhibition
Quorum sensing (QS) is a regulatory system used by bacteria to coordinate group behaviors based on population density. The potential of this compound as a QS inhibitor could provide a novel approach to combat bacterial infections and resistance:
- Inhibition Studies : Related compounds have demonstrated the ability to inhibit QS systems in pathogenic bacteria like Pseudomonas aeruginosa, suggesting that modifications to the pentafluorobenzene structure could yield effective QS inhibitors .
Detailed Research Findings
| Study | Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|---|
| BPU | Jurkat | 4.64 ± 0.08 | Cell cycle arrest in sub-G1 phase | |
| QSIs | P. aeruginosa | N/A | Inhibition of elastase production |
Mechanistic Insights
The biological activity of this compound can be attributed to several factors:
- Fluorination Effects : The presence of multiple fluorine atoms enhances electron-withdrawing properties, potentially increasing the reactivity of the compound towards biological targets.
- Substituent Effects : The bromoethoxy group may facilitate interactions with cellular components or enhance solubility in biological media.
- Structural Similarity with Active Compounds : The structural analogs of this compound have shown promising results in inhibiting key enzymes involved in cancer progression and bacterial virulence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
